molecular formula C10H12BrN3O2 B14911735 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide

Cat. No.: B14911735
M. Wt: 286.13 g/mol
InChI Key: CJEDPQISPBZVBQ-UHFFFAOYSA-N
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Description

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is an organic compound with a complex structure that includes a brominated aromatic ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with appropriate amines and acetamide derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous bromination processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters are crucial to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce quinones or other oxidized forms .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is unique due to its specific combination of a brominated aromatic ring and an acetamide group. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C10H12BrN3O2

Molecular Weight

286.13 g/mol

IUPAC Name

2-(2-bromo-4-methylanilino)-N-carbamoylacetamide

InChI

InChI=1S/C10H12BrN3O2/c1-6-2-3-8(7(11)4-6)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16)

InChI Key

CJEDPQISPBZVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC(=O)N)Br

Origin of Product

United States

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